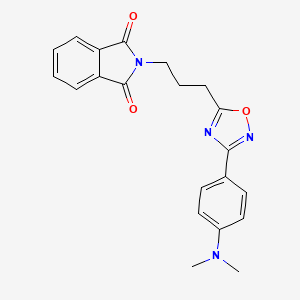

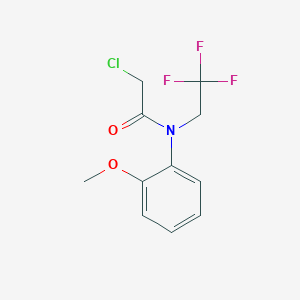

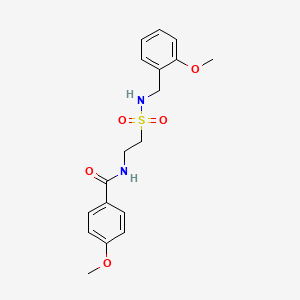

2-(3-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(3-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione” is a derivative of isoindoline/isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their presence in many synthetic compounds, natural products, and bioactive small molecules .

Synthesis Analysis

Isoindolines and their derivatives have been synthesized using various pathways . In one study, seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and variable structures . The compound is derived from analogs of important biogenic amines .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study synthesized novel aza-pseudopeptides, including compounds related to the specified chemical, and evaluated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These compounds demonstrated high efficiency as corrosion inhibitors, with their effectiveness increasing with concentration. The study utilized electrochemical methods and quantum chemical calculations to understand the inhibition mechanism, suggesting these compounds act as mixed-type inhibitors and adhere to the steel surface following Langmuir isotherm (R. Chadli et al., 2017).

Optoelectronic Applications

Another research focused on the synthesis of novel acridin-isoindoline-1,3-dione derivatives for optoelectronic purposes. These compounds exhibited high thermal stability and promising properties as fluorescent materials. Computational studies, including Density Functional Theory (DFT), were conducted to assess their optical band gaps and frontier molecular orbital energies, indicating potential applications in optoelectronics (Smita G. Mane et al., 2019).

pH-Sensing Application

Research on pyrimidine-phthalimide derivatives, including compounds structurally similar to the specified chemical, demonstrated their potential as colorimetric pH sensors and logic gates. These compounds exhibited solid-state fluorescence and positive solvatochromism, with different electronic effects of substituents allowing for effective tuning of their photophysical properties. Their ability to undergo reversible protonation at nitrogen atoms suggests applications in developing novel pH-sensitive materials (Han Yan et al., 2017).

Antimicrobial Activity

A study on 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes with cobalt(II) and nickel(II) explored their antimicrobial activity. The compounds were found to possess significant antimicrobial activity against various pathogens, suggesting their potential use in developing new antimicrobial agents (A. Sabastiyan et al., 2012).

Synthesis and Characterization

Research has also focused on the synthesis, characterization, and theoretical studies of various derivatives for potential applications in materials science, including crystal structure analysis and molecular docking studies to assess their utility in fields such as antimicrobial studies and optoelectronics (H. Ghabbour et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[3-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-24(2)15-11-9-14(10-12-15)19-22-18(28-23-19)8-5-13-25-20(26)16-6-3-4-7-17(16)21(25)27/h3-4,6-7,9-12H,5,8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDBWPYMNCCGSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CCCN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2927439.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2927447.png)

![5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927449.png)

![1-[6,7-Dimethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2927461.png)